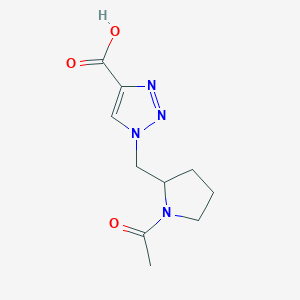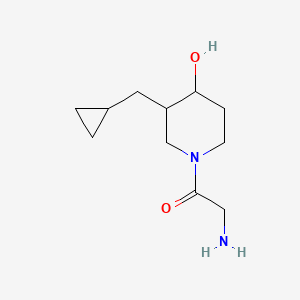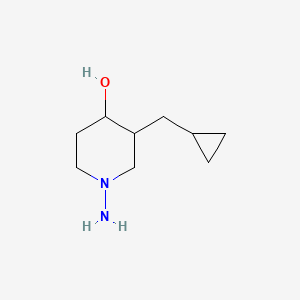
1-((1-乙酰吡咯烷-2-基)甲基)-1H-1,2,3-三唑-4-羧酸
描述
科学研究应用
合成和表征
对三唑衍生物的研究通常从它们的合成和表征开始,为进一步的应用奠定基础。例如,Holla 等人(2005 年)的工作展示了某些取代的 1,2,3-三唑的合成和抗菌活性,突出了这些化合物的化学多功能性和潜在的生物活性 (Holla、Mahalinga、Karthikeyan、Poojary、Akberali 和 Kumari,2005)。同样,Dave 等人(2007 年)探索了 4-氨基-3-巯基-5-吡啶-3'-基-[1,2,4]-三唑的噻唑烷酮和曼尼希碱的合成和药理研究,表明三唑衍生物的结构多样性和潜在的治疗益处 (Dave、Purohit、Akbari 和 Joshi,2007)。
在药物化学中的应用
三唑衍生物在药物化学中的应用是一个重要的研究领域。例如,具有氢化吡啶片段的 1H-1,2,3-三唑-4-羧酸衍生物的合成展示了创建具有不同生物活性的新药用化合物的潜力 (Pokhodylo,2018)。此外,Ferrini 等人(2015 年)开发了一种钌催化的 5-氨基-1,2,3-三唑-4-羧酸盐合成方法,可用于制备三唑基支架用于药物发现,展示了三唑衍生物在合成生物活性分子中的关键作用 (Ferrini、Chandanshive、Lena、Comes Franchini、Giannini、Tafi 和 Taddei,2015)。
生化分析
Biochemical Properties
1-((1-acetylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylase 2 (HDAC2), influencing their activity and thereby affecting various biochemical pathways . The nature of these interactions often involves binding to the active sites of these enzymes, leading to either inhibition or activation, depending on the specific biochemical context.
Cellular Effects
The effects of 1-((1-acetylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in inflammatory responses and cell cycle regulation . Additionally, 1-((1-acetylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of 1-((1-acetylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it binds to the active sites of COX-2 and HDAC2, leading to their inhibition and subsequent modulation of inflammatory and epigenetic pathways . Additionally, 1-((1-acetylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-((1-acetylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid have been observed to change over time. This compound exhibits stability under various conditions, but its degradation products can also have significant biochemical effects . Long-term studies have shown that 1-((1-acetylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid can lead to sustained changes in cellular function, including alterations in cell signaling and metabolic pathways.
Dosage Effects in Animal Models
The effects of 1-((1-acetylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as anti-inflammatory and anti-cancer properties . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
1-((1-acetylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and subsequent elimination from the body . This compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.
Transport and Distribution
The transport and distribution of 1-((1-acetylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects. The localization and accumulation of 1-((1-acetylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid can significantly influence its activity and function.
Subcellular Localization
The subcellular localization of 1-((1-acetylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid is crucial for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes.
属性
IUPAC Name |
1-[(1-acetylpyrrolidin-2-yl)methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O3/c1-7(15)14-4-2-3-8(14)5-13-6-9(10(16)17)11-12-13/h6,8H,2-5H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIVJJYCEICXQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1CN2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















